(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane
CAS No.: 251321-75-2
Cat. No.: VC6836001
Molecular Formula: C12H15N
Molecular Weight: 173.259
* For research use only. Not for human or veterinary use.
![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane - 251321-75-2](/images/structure/VC6836001.png)
Specification
CAS No. | 251321-75-2 |
---|---|
Molecular Formula | C12H15N |
Molecular Weight | 173.259 |
IUPAC Name | (1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-9-7-12(11)13-8-9/h1-5,9,11-13H,6-8H2/t9-,11+,12-/m1/s1 |
Standard InChI Key | FJFYGZCKOSTKCQ-ADEWGFFLSA-N |
SMILES | C1C2CC(C1C3=CC=CC=C3)NC2 |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Framework and Stereochemistry
The compound belongs to the 2-azabicyclo[2.2.1]heptane family, featuring a bicyclic system comprising a five-membered pyrrolidine ring fused to a six-membered cyclohexane analog. The stereochemical descriptor (1R,4R,6S) specifies the absolute configuration at the three chiral centers: positions 1, 4, and 6 . Key structural features include:
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Bicyclic backbone: The [2.2.1] bicyclic system imposes significant ring strain, influencing both reactivity and conformational preferences.
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Phenyl substituent: Positioned at C6, the phenyl group introduces steric bulk and aromatic π-system interactions, critical for receptor binding .
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Amine functionality: The bridgehead nitrogen at position 2 participates in hydrogen bonding and protonation, modulating solubility and bioactivity .
The SMILES string C1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)NC2
and InChIKey FJFYGZCKOSTKCQ-ADEWGFFLSA-N
encode the stereochemistry and connectivity .
Comparative Analysis of Stereoisomers
PubChem entries for related stereoisomers highlight the sensitivity of physicochemical properties to configuration:
Property | (1R,4R,6S) Isomer | (1R,4S) Isomer | (1S,4R) Isomer |
---|---|---|---|
Molecular Formula | C12H15N | C6H11N | C6H11N |
Molecular Weight (g/mol) | 173.25 | 97.16 | 97.16 |
CAS Number | 251321-75-2 | 380228-01-3 | 175275-72-6 |
The phenyl-bearing isomer exhibits markedly higher molecular weight and lipophilicity, factors influencing its pharmacokinetic profile .
Synthetic Methodologies
Enantiospecific Synthesis from trans-4-Hydroxy-L-Proline
A classical approach to azabicycloheptanes begins with chiral pool starting materials. The 1993 synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline illustrates this strategy :
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Sulfonate ester formation: Hydroxyproline is converted to (3R)-N-Boc-3-methylsulfonyloxypyrrolidine.
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Enolate alkylation: Reaction with a sodiomalonate enolate yields pyrrolidinylacetic esters.
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Cyclization: Alcohols are sulfonylated and subjected to base-induced ring closure.
Adapting this sequence with a phenyl-substituted enolate could theoretically furnish the target molecule .
Ring-Closing Metathesis (RCM) Approach
The 2006 synthesis of (±)-1-phenyl-2-azabicyclo[2.2.1]heptane derivatives employed Grubbs’ catalyst for key bond formation :
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Diene substrate: N-allyl-pyrrolidine derivatives undergo RCM to form the bicyclic core.
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Epoxide ring-opening: Regio- and stereoselective nucleophilic attack on a subsequent epoxide intermediate installs the phenyl group.
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Resolution: Chiral HPLC or enzymatic methods could resolve racemic mixtures to access the (1R,4R,6S) enantiomer .
Physicochemical and Pharmacological Properties
Physicochemical Profile
Data aggregated from PubChem entries :
Parameter | Value | Method/Reference |
---|---|---|
logP (Predicted) | 2.34 ± 0.32 | XLogP3 |
Water Solubility | 0.12 mg/mL | ALOGPS |
pKa (Amine) | 9.7 ± 0.2 | ChemAxon |
Polar Surface Area | 12 Ų | PubChem |
The low water solubility and moderate lipophilicity suggest favorable blood-brain barrier penetration, aligning with its NK1 receptor affinity .
Neurokinin-1 Receptor Ligand Activity
Raubo et al. (2006) identified 1-phenyl-2-azabicyclo[2.2.1]heptane derivatives as potent NK1 antagonists :
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Binding affinity: Ki values in the low nanomolar range (3-15 nM) against human NK1 receptors.
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Selectivity: >100-fold selectivity over NK2 and NK3 subtypes.
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SAR insights:
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The phenyl group at C6 maximizes hydrophobic interactions with receptor subpockets.
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Bridgehead nitrogen protonation enhances ionic interactions with Asp147 (transmembrane helix 3).
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Challenges and Future Directions
Synthetic Limitations
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Stereochemical control: Current methods for installing the (1R,4R,6S) configuration require multistep sequences with moderate yields (e.g., 35-45% over 5 steps) .
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Functional group tolerance: Palladium-catalyzed methods struggle with electron-rich aryl groups, necessitating alternative approaches for phenyl introduction .
Pharmacological Optimization
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